molecular formula C12H6Cl3N3 B14042198 2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetonitrile

2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetonitrile

Cat. No.: B14042198
M. Wt: 298.6 g/mol
InChI Key: QUJPLLTVDPORBN-UHFFFAOYSA-N
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Description

2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetonitrile is a chemical compound with the molecular formula C12H6Cl3N3 and a molecular weight of 298.56 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a 2,3,4-trichlorophenyl group and an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of 2,3,4-trichlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form the intermediate 2-(2,3,4-trichlorophenyl)pyrimidine-5-carbaldehyde. This intermediate is then subjected to a cyanoacetylation reaction with cyanoacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Solvent-free methods and the use of catalysts are also explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines .

Scientific Research Applications

2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetonitrile is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile
  • 2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetonitrile
  • 2-(2,3,4-Trichlorophenyl)-1,3-thiazole

Uniqueness

2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H6Cl3N3

Molecular Weight

298.6 g/mol

IUPAC Name

2-[2-(2,3,4-trichlorophenyl)pyrimidin-5-yl]acetonitrile

InChI

InChI=1S/C12H6Cl3N3/c13-9-2-1-8(10(14)11(9)15)12-17-5-7(3-4-16)6-18-12/h1-2,5-6H,3H2

InChI Key

QUJPLLTVDPORBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=NC=C(C=N2)CC#N)Cl)Cl)Cl

Origin of Product

United States

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